(2-(Benzyloxy)phenyl)(methyl)sulfane

Description

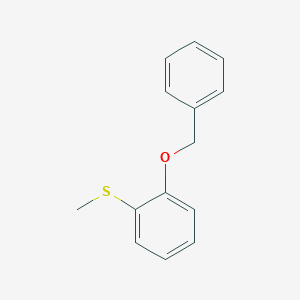

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H14OS |

|---|---|

Molecular Weight |

230.33 g/mol |

IUPAC Name |

1-methylsulfanyl-2-phenylmethoxybenzene |

InChI |

InChI=1S/C14H14OS/c1-16-14-10-6-5-9-13(14)15-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |

InChI Key |

YTQIKXPZUJZOIC-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC=C1OCC2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Transformations of 2 Benzyloxy Phenyl Methyl Sulfane

Oxidative Reactions of the Methylsulfane Group

The sulfur atom in the methylsulfane group of (2-(Benzyloxy)phenyl)(methyl)sulfane is susceptible to oxidation, leading to the formation of corresponding sulfoxide (B87167) and sulfone derivatives. The control of this oxidation is a key aspect of its reactivity, with various methods developed to achieve selectivity.

Formation of Sulfoxide and Sulfone Derivatives

The oxidation of aryl methyl sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic chemistry. For structurally related compounds, this process is well-documented. The initial oxidation converts the sulfide (B99878) to a sulfoxide, and further oxidation yields the sulfone.

The reaction progression can be summarized as follows:

This compound → (2-(Benzyloxy)phenyl)(methyl)sulfinylethane → (2-(Benzyloxy)phenyl)(methyl)sulfonylbenzene

This transformation is typically achieved using a variety of oxidizing agents. The choice of reagent and reaction conditions determines the final product. For instance, mild oxidizing agents or stoichiometric control can favor the formation of the sulfoxide, while stronger oxidants or excess reagent will lead to the sulfone.

Selective Oxidation Methodologies

Achieving selective oxidation of sulfides to either sulfoxides or sulfones is a significant area of research. Various methodologies have been developed to control the outcome of this reaction for compounds analogous to this compound.

One common approach involves the use of hydrogen peroxide (H₂O₂) as a green oxidant, often in the presence of a catalyst. For example, the oxidation of methyl phenyl sulfide, a simpler analog, can be selectively controlled. In the absence of a catalyst, aqueous hydrogen peroxide can cleanly oxidize dialkyl and alkyl aryl sulfides to sulfoxides. For the synthesis of sulfones, a catalyst system such as sodium tungstate (B81510) with phenylphosphonic acid and a phase-transfer catalyst has been shown to be effective.

Another methodology employs solvent-dependent selectivity. Studies on various organic sulfides have shown that the choice of solvent can dictate the oxidation product. For instance, using oxone (2KHSO₅·KHSO₄·K₂SO₄) as the oxidant, the reaction in ethanol (B145695) tends to yield the sulfoxide, whereas in water, the sulfone is the predominant product. This solvent effect provides a catalyst-free method for selective oxidation.

The following table summarizes selective oxidation studies on analogous sulfides:

| Model Substrate | Oxidant | Catalyst/Solvent | Major Product | Reference |

| Methyl phenyl sulfide | 30% H₂O₂ | Methanol | Methyl phenyl sulfoxide | nih.gov |

| Methyl phenyl sulfide | 30% H₂O₂ | Sodium tungstate/Water | Methyl phenyl sulfone | jmbfs.org |

| Thioanisole | Oxone | Ethanol | Methyl phenyl sulfoxide | Not explicitly stated in search results |

| Thioanisole | Oxone | Water | Methyl phenyl sulfone | Not explicitly stated in search results |

Reductive Pathways Involving the Sulfane Linkage

The carbon-sulfur bond in thioethers can be cleaved under reductive conditions, a process known as desulfurization. This transformation is valuable for removing sulfur from a molecule.

Super Electron Donor-Mediated Desulfurization Studiesresearchgate.net

Recent advancements in synthetic methodology have introduced the use of super electron donors for the reductive desulfurization of thioethers. researchgate.net These powerful reducing agents can cleave C-S bonds without the need for transition metals or harsh reagents. researchgate.net

A study on the desulfurization of thioacetals and thioethers employed a pyridine-derived electron donor. researchgate.net This method provides an efficient route to the reduced products in high yields. researchgate.net The reaction proceeds via electron transfer from the donor to the thioether, initiating the cleavage of the carbon-sulfur bond. This approach is notable for its mild conditions and avoidance of transition-metal catalysts, elemental alkali metals, or hydrogen atom donors. researchgate.net

While this study did not specifically report on this compound, the methodology is applicable to a range of thioethers, suggesting a similar reactivity for the target compound. The expected product of such a desulfurization reaction would be 2-benzyloxy toluene (B28343).

Reactions Involving the Benzyloxy Group

The benzyloxy group in this compound serves as a protecting group for the phenolic oxygen. Its removal, or deprotection, is a common and important transformation.

Cleavage Reactions and Deprotection Strategies

The cleavage of benzyl (B1604629) ethers is a well-established process in organic synthesis. Several strategies exist for the deprotection of the benzyloxy group to reveal the corresponding phenol (B47542).

Catalytic Hydrogenation: One of the most common methods for benzyl ether cleavage is palladium-catalyzed hydrogenation. In this reaction, the substrate is treated with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon). This method is generally clean and efficient, yielding the deprotected phenol and toluene as a byproduct.

Lewis Acids: Certain Lewis acids can also effect the cleavage of benzyl ethers. For example, a boron trichloride–dimethyl sulfide complex (BCl₃·SMe₂) has been shown to be effective for the debenzylation of various substrates under mild conditions. This method is noted for its selectivity and tolerance of other functional groups.

The following table outlines common deprotection strategies for benzyl ethers:

| Deprotection Method | Reagents | Typical Conditions | Products |

| Catalytic Hydrogenation | H₂, Pd/C | Methanol, room temperature | Phenol, Toluene |

| Lewis Acid Cleavage | BCl₃·SMe₂ | Dichloromethane, 0 °C to room temperature | Phenol |

The application of these methods to this compound would be expected to yield 2-(methylthio)phenol. The choice of method would depend on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Rearrangement Reactions (e.g., Wittig Rearrangements)

This compound possesses the structural motif of a benzyl ether, making it a potential substrate for Wittig rearrangements, particularly the nih.govuomustansiriyah.edu.iq- and uomustansiriyah.edu.iqyoutube.com-sigmatropic shifts. These reactions are typically initiated by strong bases, such as organolithium reagents (e.g., n-butyllithium), which deprotonate the benzylic carbon adjacent to the ether oxygen. nih.govmdpi.com

The nih.govuomustansiriyah.edu.iq-Wittig rearrangement proceeds through a proposed radical dissociation-recombination mechanism within a solvent cage. scripps.edu Upon formation of the carbanion at the benzylic position, a homolytic cleavage of the adjacent C-O bond can occur, generating a radical pair. Subsequent recombination at the ortho-carbon of the phenyl ring (originally attached to the oxygen) would yield a tertiary alcohol. In the context of this compound, this would lead to the formation of (2-(hydroxy(phenyl)methyl)phenyl)(methyl)sulfane. The efficiency and outcome of such rearrangements can be influenced by the stability of the radical intermediates. scripps.edu

Studies on analogous systems, such as 2-(2-benzyloxy)aryloxazolines, demonstrate that the nih.govuomustansiriyah.edu.iq-Wittig rearrangement is a viable, albeit sometimes low-yielding, pathway when treated with bases like butyllithium. nih.gov Competition with other reaction pathways is common. For allylic ethers, uomustansiriyah.edu.iqyoutube.com-Wittig rearrangements, which are concerted pericyclic reactions, are often favored at lower temperatures, while the nih.govuomustansiriyah.edu.iq-rearrangement can become more prevalent at higher temperatures. scripps.educhemrxiv.org While the subject compound lacks the allylic system for a classic uomustansiriyah.edu.iqyoutube.com-shift, the principles of base-induced rearrangement of the benzyloxy group remain relevant.

| Rearrangement Type | Initiating Reagent | Key Intermediate | Predicted Product |

| nih.govuomustansiriyah.edu.iq-Wittig Rearrangement | Strong base (e.g., n-BuLi) | Benzylic carbanion; Radical pair | (2-(hydroxy(phenyl)methyl)phenyl)(methyl)sulfane |

Participation in Nucleophilic Reactions

The reactivity of this compound in nucleophilic reactions can be considered from two perspectives: the molecule acting as a nucleophile, or as a substrate for nucleophilic attack.

As a nucleophile, the sulfur atom of the methylthio group possesses lone pairs of electrons, rendering it nucleophilic. It can react with electrophiles, such as alkyl halides, in SN2 reactions to form sulfonium (B1226848) salts.

As a substrate, the compound is generally resistant to nucleophilic aromatic substitution on the phenyl ring, as the ring is electron-rich and lacks the necessary strong electron-withdrawing groups that would stabilize the required Meisenheimer complex intermediate. uomustansiriyah.edu.iq However, the benzylic carbon of the benzyloxy group is susceptible to nucleophilic attack. Strong nucleophiles can displace the phenoxide in an SN2 reaction, leading to the cleavage of the benzyl-oxygen ether bond. This reactivity is a general characteristic of benzyl ethers.

| Reaction Type | Role of Compound | Reactive Site | Potential Product(s) |

| SN2 Reaction | Nucleophile | Sulfur atom | Sulfonium salt |

| SN2 Reaction | Substrate | Benzylic Carbon | 2-(Methylthio)phenol and benzyl-nucleophile adduct |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating substituents: the benzyloxy group (-OCH₂Ph) and the methylthio group (-SMe). msu.edu Both groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.org

In this specific molecule, the two groups are ortho to each other. The directing effects can be summarized as follows:

Benzyloxy group: Directs to positions 3 and 5 (ortho) and position 5 (para). Since position 2 is substituted, it directs to positions 4 and 6.

Methylthio group: Directs to position 2 (ortho, already substituted) and position 6 (ortho) and position 4 (para).

Both groups strongly activate the ring and direct incoming electrophiles to the same positions: 4 and 6. The benzyloxy group, being an alkoxy derivative, is generally considered a more powerful activating group than the methylthio group. Therefore, its directing effect is likely to be dominant. Substitution is most likely to occur at the para position (position 4) to the stronger activating benzyloxy group, which is also para to the methylthio group, due to reduced steric hindrance compared to the ortho position (position 6).

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. uomustansiriyah.edu.iqmasterorganicchemistry.com The reaction conditions would determine the specific product distribution.

| Substituent Group | Activating/Deactivating | Directing Effect | Predicted Major Substitution Sites |

| -OCH₂Ph (Benzyloxy) | Activating | Ortho, Para | 4 and 6 |

| -SMe (Methylthio) | Activating | Ortho, Para | 4 and 6 |

| Combined Effect | Strongly Activating | Ortho, Para | Position 4 (Para to both), Position 6 (Ortho to both) |

Metal-Mediated and Catalytic Transformations

C-H Functionalization Reactions

Modern synthetic chemistry increasingly utilizes metal-catalyzed C-H functionalization to form new C-C or C-heteroatom bonds directly, avoiding the need for pre-functionalized starting materials. nih.gov For this compound, several C-H bonds are potential targets for such transformations.

The aromatic C-H bonds on the phenyl ring could be functionalized through transition metal catalysis. The existing ether and sulfide functionalities can act as directing groups, positioning a metal catalyst to selectively activate a specific C-H bond, typically at the ortho position. For example, palladium-catalyzed C-H arylation could potentially occur at position 3, ortho to the benzyloxy group, or position 6, ortho to the methylthio group. The outcome would depend heavily on the specific catalyst and ligand system employed.

Additionally, the benzylic C-H bonds of the benzyloxy group are susceptible to functionalization. These reactions often proceed via radical pathways or through the formation of organometallic intermediates.

Role in Metal-Catalyzed Oxidations

The this compound molecule contains two primary sites susceptible to oxidation: the methylthio group and the benzylic methylene (B1212753) group.

Oxidation of the Sulfide: The sulfur atom in the methylthio group can be readily oxidized. Metal catalysts, often in conjunction with oxidants like hydrogen peroxide (H₂O₂), facilitate the selective oxidation of sulfides first to sulfoxides and then to sulfones. researchgate.netresearchgate.net This transformation can be highly selective, and various catalytic systems (e.g., based on titanium, manganese, or cobalt) have been developed to control the oxidation state. researchgate.netresearchgate.net The reaction would proceed as follows: this compound → (2-(Benzyloxy)phenyl)(methyl)sulfinylethane (Sulfoxide) → (2-(Benzyloxy)phenyl)(methyl)sulfonylethane (Sulfone)

Oxidation of the Benzylic Position: The methylene bridge (-CH₂-) in the benzyloxy group is a benzylic position and can be oxidized to a carbonyl group under certain conditions. This type of oxidation can be achieved using various reagents, and metal-catalyzed aerobic oxidations (using molecular oxygen as the oxidant) with catalysts based on copper or iron have been reported for similar substrates. nih.gov Such a reaction would result in the formation of a benzoate (B1203000) ester, cleaving the original benzyl ether structure.

| Reaction Site | Catalyst/Oxidant System (Example) | Product(s) |

| Methylthio (-SMe) | H₂O₂ with Ti, Mn, or Co catalyst | (2-(Benzyloxy)phenyl)(methyl)sulfinylethane (sulfoxide), (2-(Benzyloxy)phenyl)(methyl)sulfonylethane (sulfone) |

| Benzylic Methylene (-CH₂-) | Cu or Fe catalyst with O₂ | 2-(Methylthio)phenyl benzoate |

Structural Elucidation and Supramolecular Interactions

Single Crystal X-ray Diffraction Studies of (2-(Benzyloxy)phenyl)(methyl)sulfane Derivatives

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal. For derivatives of this compound, these studies are crucial for determining the exact molecular geometry and the subtle interplay of forces that dictate the crystal structure.

Determination of Molecular Conformation and Dihedral Angles

Interactive Table: Selected Dihedral Angles in this compound Derivatives and Related Compounds

| Compound | Dihedral Angle (°C) |

| N-[2-(Methylsulfanyl)phenyl]-2-sulfanylbenzamide | 16.03(9) |

| 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one | 44.03(16) |

Analysis of Bond Lengths and Angles

The precise measurement of bond lengths and angles provides insight into the bonding characteristics within the molecule. In organosulfur compounds, the C-S bond lengths are of particular interest. Representative C-S single bond lengths are around 183 pm. allresearchjournal.com In N-[2-(Methylsulfanyl)phenyl]-2-sulfanylbenzamide, the S—C(sp³) bond distance is 1.7876(19) Å, which is slightly longer than the S—C(sp²) bonds [1.7678(17) and 1.7708(17) Å]. nih.gov Similarly, in 2,2-diiodo-1-phenylvinyl(methyl)sulfane, the S-C bond lengths are found to be 1.788(14) Å and 1.774(14) Å in the two independent molecules within the asymmetric unit. allresearchjournal.com These values are consistent with typical C-S bond lengths and provide a baseline for understanding the electronic environment of the sulfur atom.

Interactive Table: Selected Bond Lengths in this compound Derivatives and Related Compounds

| Compound | Bond | Bond Length (Å) |

| N-[2-(Methylsulfanyl)phenyl]-2-sulfanylbenzamide | S-C(sp³) | 1.7876(19) |

| N-[2-(Methylsulfanyl)phenyl]-2-sulfanylbenzamide | S-C(sp²) | 1.7678(17) |

| N-[2-(Methylsulfanyl)phenyl]-2-sulfanylbenzamide | S-C(sp²) | 1.7708(17) |

| 2,2-diiodo-1-phenylvinyl(methyl)sulfane (Molecule A) | S11-C12 | 1.788(14) |

| 2,2-diiodo-1-phenylvinyl(methyl)sulfane (Molecule B) | S23-C24 | 1.774(14) |

Supramolecular Organization and Crystal Packing Analysis

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. These interactions, although weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline material.

Hydrogen Bonding Networks (Intra- and Intermolecular)

Hydrogen bonds are among the strongest and most directional non-covalent interactions. In derivatives containing suitable functional groups, such as N-H or O-H, hydrogen bonding plays a significant role in the supramolecular assembly. For example, in N-[2-(Methylsulfanyl)phenyl]-2-sulfanylbenzamide, an intramolecular N-H···S hydrogen bond is observed. nih.gov In the crystal structure, intermolecular S-H···O hydrogen bonds connect the molecules into zigzag chains. nih.gov The formation of such networks can lead to robust, higher-dimensional structures. nih.govrsc.org

Theoretical and Computational Investigations

Reaction Pathway and Transition State Analysis

Energy Profile Calculations

Energy profile calculations are fundamental in computational chemistry for understanding the kinetics and thermodynamics of chemical reactions. For (2-(Benzyloxy)phenyl)(methyl)sulfane, a pertinent reaction to consider is the cleavage of the ether bond, a common transformation for benzylic ethers. chemistrysteps.compearson.com This process can occur via either an S\textsubscript{N}1 or S\textsubscript{N}2 mechanism, depending on the reaction conditions. libretexts.orgmasterorganicchemistry.com

In a computational study of a similar ether cleavage reaction, the energy profile would be mapped out by calculating the energies of the reactants, transition states, and products. For instance, in an acid-catalyzed cleavage, the initial step would be the protonation of the ether oxygen. The subsequent step would involve either the unimolecular dissociation of the C-O bond to form a stable benzylic carbocation (S\textsubscript{N}1 pathway) or the bimolecular attack of a nucleophile at the benzylic carbon (S\textsubscript{N}2 pathway). chemistrysteps.com

The calculated activation energies for each pathway would reveal the more favorable mechanism. For a benzylic ether like this compound, the S\textsubscript{N}1 pathway is often competitive due to the resonance stabilization of the resulting benzyl (B1604629) carbocation. A hypothetical energy profile for such a reaction is presented in Table 1.

Table 1: Hypothetical Calculated Energies for the Acid-Catalyzed Cleavage of the Ether Bond in this compound

| Species | Relative Energy (kcal/mol) |

| Reactant (Protonated Ether) | 0.0 |

| S\textsubscript{N}1 Transition State | +20.5 |

| S\textsubscript{N}1 Intermediate (Benzylic Carbocation + Phenol) | +5.2 |

| S\textsubscript{N}2 Transition State | +25.1 |

| Products (Benzyl Halide + Phenol) | -10.3 |

Note: These are illustrative values and would need to be calculated using appropriate quantum chemical methods.

Solvation Effects in Reaction Mechanisms

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. libretexts.org Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate these solvation effects. researchgate.net For reactions involving this compound, the polarity of the solvent would be a critical factor.

For instance, in the case of the ether cleavage discussed above, a polar protic solvent would be expected to stabilize the charged intermediates and transition states of the S\textsubscript{N}1 pathway, thereby accelerating the reaction. libretexts.org Conversely, a polar aprotic solvent might favor an S\textsubscript{N}2 mechanism.

Similarly, reactions involving the methylsulfane group, such as nucleophilic substitution at the sulfur atom, would also be sensitive to solvent effects. researchgate.net The redox properties of thioethers are known to be strongly influenced by the solvent environment. nih.gov A computational study could quantify these effects by calculating the reaction energy profiles in different solvents. Table 2 illustrates the hypothetical effect of solvent polarity on the activation energy of a reaction involving the thioether moiety.

Table 2: Hypothetical Calculated Activation Energies (in kcal/mol) for a Nucleophilic Substitution at the Sulfur Atom in Different Solvents

| Solvent | Dielectric Constant | Activation Energy (kcal/mol) |

| n-Hexane | 1.9 | 35.2 |

| Dichloromethane | 9.1 | 30.8 |

| Acetone | 21.0 | 28.5 |

| Acetonitrile | 37.5 | 27.1 |

| Water | 80.1 | 24.9 |

Note: These are representative values to illustrate the trend.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron distribution in a molecule, translating the complex wavefunction into a more intuitive Lewis-like structure of bonds and lone pairs. uni-muenchen.de For this compound, NBO analysis can elucidate several key features of its electronic structure.

The analysis would reveal the natural atomic charges on each atom, indicating the polarity of the various bonds. For example, the oxygen and sulfur atoms are expected to carry negative charges, while the adjacent carbon atoms will have positive charges. The NBO method also describes the hybridization of the atomic orbitals that form the chemical bonds. uni-muenchen.de

Table 3: Hypothetical NBO Analysis Results for Key Atoms and Interactions in this compound

| Atom/Interaction | NBO Charge (e) | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| O | -0.65 | LP(O) | σ(C-O) | 5.2 |

| S | -0.30 | LP(S) | σ(C-S) | 3.8 |

| C (phenyl, attached to O) | +0.45 | LP(O) | π(C=C) | 2.1 |

| C (phenyl, attached to S) | +0.15 | LP(S) | π(C=C) | 1.5 |

Note: LP denotes a lone pair orbital. These values are illustrative.

Aromaticity Studies (e.g., HOMA)

The aromaticity of the phenyl ring in this compound can be quantified using various computational indices, with the Harmonic Oscillator Model of Aromaticity (HOMA) being a widely used geometry-based method. nih.govresearchgate.net The HOMA index evaluates the deviation of the bond lengths in a given ring from an ideal aromatic system, with a value of 1 indicating a fully aromatic system and a value of 0 indicating a non-aromatic system. acs.org

The substituents on the phenyl ring, in this case, the benzyloxy and methylsulfane groups, can influence the aromaticity by altering the bond lengths of the ring through electronic effects. researchgate.net An electron-donating group, for example, can lead to a slight decrease in aromaticity due to increased bond length alternation. researchgate.net

A computational study would first involve optimizing the geometry of this compound and then calculating the HOMA index based on the resulting C-C bond lengths of the phenyl ring. The calculated HOMA value would provide a quantitative measure of the aromatic character of the substituted ring. For comparison, the HOMA values for benzene (B151609) and some substituted derivatives are provided in Table 4.

Table 4: HOMA Values for Benzene and Hypothetical Substituted Derivatives

| Compound | HOMA Index |

| Benzene | 1.000 |

| Toluene (B28343) | 0.992 |

| Anisole | 0.985 |

| Thioanisole | 0.988 |

| This compound (Hypothetical) | 0.979 |

Note: The value for the target compound is a plausible estimate based on the effects of similar substituents.

Spectroscopic Property Simulations (e.g., GIAO for NMR)

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the structural elucidation of molecules. The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating NMR chemical shifts. nih.govacs.orgconicet.gov.ar This method, typically used in conjunction with Density Functional Theory (DFT), can provide accurate predictions of both ¹H and ¹³C NMR spectra. scispace.comresearchgate.netrsc.org

For this compound, a GIAO calculation would predict the chemical shifts for all the hydrogen and carbon atoms in the molecule. These predicted values can then be compared with experimental data to confirm the structure. The accuracy of the predictions depends on the level of theory (functional and basis set) used in the calculation. nih.govscispace.com

The calculated NMR spectrum would reflect the electronic environment of each nucleus. For instance, the protons on the phenyl ring would have distinct chemical shifts depending on their proximity to the electron-donating benzyloxy and methylsulfane groups. The benzylic protons and the methyl protons of the sulfane group would also have characteristic chemical shifts. Table 5 shows a hypothetical comparison between calculated and experimental ¹³C NMR chemical shifts for selected carbon atoms.

Table 5: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (in ppm) for this compound

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C (phenyl, attached to O) | 155.8 | 156.2 |

| C (phenyl, attached to S) | 130.5 | 131.0 |

| C (benzylic) | 70.2 | 70.5 |

| C (methyl) | 15.9 | 16.3 |

Note: Calculated values are illustrative and would be obtained from a GIAO/DFT calculation.

Coordination Chemistry and Ligand Design

(2-(Benzyloxy)phenyl)(methyl)sulfane as a Potential Ligand

This compound possesses a unique structural framework that makes it an intriguing candidate as a ligand in coordination chemistry. The presence of a soft thioether sulfur atom and a hard ether oxygen atom in an ortho position on the phenyl ring suggests the potential for bidentate chelation to a metal center, forming a stable five-membered ring. This chelation can enhance the stability of the resulting metal complex compared to monodentate thioether ligands.

Thioether ligands are known to coordinate with a wide range of transition metals. nih.gov They can act as monodentate, chelating, or bridging ligands. The chelating ability is particularly significant as it often leads to more stable complexes due to the chelate effect. wikipedia.orglibretexts.orgebsco.com Ligands that contain both a thioether and an ether functionality, such as this compound, are classified as hemilabile ligands. This means that one of the donor atoms (in this case, likely the ether oxygen) can dissociate from the metal center, creating a vacant coordination site for a substrate molecule to bind during a catalytic cycle.

Aryl thioethers, in particular, have been extensively studied as ligands. The electronic properties of the aryl group can be tuned to influence the donor strength of the sulfur atom and, consequently, the properties of the metal complex. In the case of this compound, the benzyloxy group can influence the electron density on the phenyl ring and, subsequently, on the sulfur and oxygen donor atoms.

Furthermore, thioethers have demonstrated the ability to act as bridging ligands, connecting two or more metal centers. This capability is crucial in the formation of polynuclear complexes and metal-organic frameworks.

Formation of Coordination Complexes

The formation of coordination complexes with this compound would involve the reaction of the ligand with a suitable metal precursor, typically a metal salt or an organometallic complex. The choice of solvent and reaction conditions would be critical in isolating the desired complex.

The synthesis of metal complexes with thioether ligands is well-established. For a ligand like this compound, a common synthetic route would involve reacting it with a metal halide or acetate (B1210297) in a suitable solvent. For instance, palladium(II) complexes can be synthesized by reacting the ligand with palladium(II) chloride (PdCl₂) or palladium(II) acetate (Pd(OAc)₂). beilstein-journals.orgmdpi.com

Characterization of the resulting complexes would employ a variety of spectroscopic and analytical techniques.

Table 1: Spectroscopic and Analytical Techniques for Characterization| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR spectroscopy would confirm the coordination of the ligand to the metal center by observing shifts in the signals of the protons and carbons near the donor atoms. |

| Infrared (IR) Spectroscopy | Changes in the vibrational frequencies of the C-S and C-O bonds upon coordination would be observed. |

| Mass Spectrometry | Would be used to determine the molecular weight and confirm the composition of the complex. |

| X-ray Crystallography | Would provide definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. |

| Elemental Analysis | Would be used to determine the empirical formula of the complex. |

The interaction between a metal and a thioether sulfur atom is typically a dative covalent bond. The sulfur atom acts as a Lewis base, donating a pair of electrons to the Lewis acidic metal center. The geometry of the resulting complex would depend on the metal, its oxidation state, and the other ligands present. For a square planar metal like palladium(II), a complex with one molecule of this compound and two ancillary ligands (e.g., chloride) would be expected.

X-ray crystallographic studies of similar palladium(II) complexes with thioether-containing ligands have revealed typical Pd-S bond lengths in the range of 2.2-2.4 Å. The coordination of the ether oxygen would result in a Pd-O bond, and the bite angle of the O-Pd-S chelate ring would be a key structural parameter.

Applications in Catalysis

Thioether ligands have been instrumental in the development of various homogeneous catalysts. The electronic and steric properties of the thioether ligand can be fine-tuned to optimize the activity and selectivity of the catalyst.

Metal complexes bearing thioether ligands have been successfully employed in a variety of catalytic transformations. The hemilabile nature of O,S-type ligands like this compound can be particularly advantageous in catalysis. The dissociation of the weaker ether-metal bond can open up a coordination site for substrate binding, a crucial step in many catalytic cycles.

Table 2: Potential Catalytic Applications of this compound Metal Complexes

| Catalytic Reaction | Metal Center | Role of the Ligand |

| Cross-Coupling Reactions | Palladium, Nickel | The ligand stabilizes the metal center and influences the rates of oxidative addition and reductive elimination. |

| C-H Activation/Functionalization | Palladium, Rhodium | The ligand can act as a directing group, bringing the metal center in proximity to a specific C-H bond for activation. |

| Hydrogenation/Transfer Hydrogenation | Rhodium, Ruthenium | The electronic properties of the ligand can modulate the reactivity of the metal hydride species involved in the catalytic cycle. |

| Carbonylation Reactions | Palladium, Rhodium | The ligand can influence the migratory insertion of carbon monoxide into metal-alkyl or metal-aryl bonds. |

For example, palladium complexes with thioether ligands have shown high activity in Suzuki-Miyaura and Heck coupling reactions. acsgcipr.orgresearchgate.net The ability of the thioether sulfur to stabilize low-valent metal species is often crucial for catalytic turnover. In the context of C-H activation, the ortho-benzyloxy group could potentially participate in directing the catalytic functionalization of specific C-H bonds on the ligand backbone or the substrate.

Photoinitiator Applications in Polymerization

A thorough review of publicly available scientific literature and chemical databases did not yield specific research findings on the application of This compound as a photoinitiator in polymerization. The structural characteristics of the compound, featuring a thioether and a benzyloxy group, suggest potential for coordination with metal centers; however, its role in initiating polymerization upon exposure to light is not documented in the searched sources.

Photoinitiators are compounds that, upon absorbing light, generate reactive species such as free radicals or cations. sigmaaldrich.com These species then initiate polymerization of monomers. sigmaaldrich.com The efficiency of a photoinitiator is dependent on factors like its light absorption spectrum, the quantum yield of radical formation, and its solubility in the polymerization medium. sigmaaldrich.comnih.gov Common classes of photoinitiators include benzoin (B196080) derivatives, acetophenones, and thioxanthones. researchgate.netnih.gov

While organosulfur compounds and molecules containing phenyl moieties are integral to various photoinitiator systems and ligand designs, direct evidence and detailed studies concerning the specific use of This compound for this purpose are absent from the available literature. nih.govresearchgate.net Consequently, data tables and detailed research findings on its performance, mechanism, or efficiency as a photoinitiator in polymerization cannot be provided.

Advanced Applications in Chemical Sciences

Applications in Organic Synthesis

In the realm of organic synthesis, the unique arrangement of functional groups in (2-(Benzyloxy)phenyl)(methyl)sulfane allows it to serve multiple roles, from a foundational building block to a reactive intermediate in specialized transformations.

The utility of this compound as a molecular building block stems from the orthogonal reactivity of its functional groups. beilstein-journals.orgrsc.org The benzyloxy group serves as a robust protecting group for the phenolic oxygen, allowing chemical modifications to be performed on other parts of the molecule without affecting the hydroxyl functionality. This is crucial in multi-step syntheses where sensitive groups must be shielded. orgsyn.org

The methylsulfane group offers a handle for a variety of transformations. The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) or sulfone, which alters the electronic properties and reactivity of the aromatic ring. Furthermore, the thioether linkage can participate in metal-catalyzed cross-coupling reactions or be cleaved under specific reductive conditions. This dual functionality makes the compound a versatile scaffold for assembling more complex molecular architectures. rsc.org

| Structural Component | Function in Synthesis | Potential Transformations |

|---|---|---|

| Benzyloxy Group | Protecting group for the phenol (B47542) | Cleavage via hydrogenolysis to reveal the hydroxyl group |

| Methylsulfane (Thioether) Group | Reactive handle; directing group | Oxidation (sulfoxide, sulfone); Metal-catalyzed coupling; Alkylation |

| Ortho-Substitution Pattern | Facilitates intramolecular reactions | Cyclization to form heterocycles |

The concept of "umpolung," or polarity inversion, involves reversing the normal reactivity of a functional group, enabling otherwise inaccessible bond formations. wikipedia.org Thioethers and related sulfur-containing compounds are well-known for their ability to mediate umpolung reactivity. rsc.org In the context of this compound, the methyl group attached to the sulfur atom presents an opportunity for such a transformation.

Under normal conditions, this methyl group is not acidic. However, after oxidation of the sulfur to a sulfoxide or sulfone, the alpha-protons on the methyl group become significantly more acidic. Deprotonation with a strong base would generate a carbanion, which can act as a nucleophile. This represents a classic umpolung of the methyl group's reactivity, transforming it from a relatively inert substituent into a carbon nucleophile for forming new carbon-carbon bonds. This strategy is a cornerstone of modern organic synthesis for creating complex carbon skeletons. mdpi.com

Sulfur-containing heterocycles are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. nih.govchemistryviews.org The ortho-disubstituted pattern of this compound makes it an ideal precursor for the synthesis of benzothiophenes and other related fused-ring systems.

A plausible synthetic route would involve two key steps:

Functionalization of the Methyl Group: The methyl group of the thioether can be halogenated (e.g., brominated) to create an electrophilic center. Compounds such as (2-(Bromomethyl)phenyl)(methyl)sulfane are known intermediates for such cyclizations. chemscene.com

Intramolecular Cyclization: Subsequent removal of the benzyl (B1604629) protecting group via hydrogenolysis would unmask the phenolic hydroxyl group. This nucleophilic phenol can then attack the adjacent electrophilic bromomethyl group in an intramolecular Williamson ether synthesis-type reaction, leading to the formation of a dihydrobenzofuran ring, or in this case, after further steps, a sulfur heterocycle. This strategy provides a controlled and efficient pathway to complex heterocyclic systems that are otherwise difficult to access. openmedicinalchemistryjournal.com

Potential in Materials Science

The structural elements of this compound suggest its potential as a monomer or additive in the development of advanced materials with tailored optical and chemical properties.

Photoresponsive materials change their properties upon exposure to light. The benzyloxy group, containing an aromatic chromophore, can absorb UV radiation. This absorption could potentially lead to photocleavage of the benzyl-oxygen bond. If this molecule were incorporated into a polymer or material matrix, such a cleavage event could trigger a change in the material's structure, solubility, or optical properties. Furthermore, thioethers are known to participate in photo-induced electron transfer processes, which could be harnessed in the design of photosensitive materials or photopolymerization initiators.

The molecule can be envisioned as a monomer for creating novel polymers after suitable functionalization (e.g., addition of vinyl or halide groups for polymerization). Incorporation of this unit would lead to the formation of poly(phenylene thioether)s. rsc.org Polymers containing thioether linkages are known for their desirable material properties, including high thermal stability and high refractive indices. nih.gov The presence of sulfur, with its high atomic number and polarizability, is a key contributor to a high refractive index. rsc.org

Below is a table summarizing typical properties of poly(phenylene thioether)s, indicating the potential characteristics of polymers derived from this compound.

| Property | Typical Value/Characteristic | Reference |

|---|---|---|

| Glass Transition Temperature (Tg) | 132–201 °C | rsc.org |

| 5% Weight-Loss Temperature (Td5) | > 320 °C | rsc.org |

| Refractive Index (at 633 nm) | ~1.678 | rsc.org |

| Optical Transparency | High (>90% above 380 nm) | rsc.org |

The synthesis of poly(thioether)s can be achieved through various methods, including thiol-epoxy "click" chemistry or photopolymerization, offering versatile routes to create high-performance materials. ntu.edu.sgresearchgate.net The resulting polymers are candidates for applications such as advanced optical lenses, coatings, and high-performance engineering plastics. rsc.orgnih.gov

Despite a comprehensive search for scientific literature, detailed research findings specifically concerning the advanced applications of This compound in the fields of photochemistry and electrochemistry are not extensively available in the public domain. The current body of scientific publications does not provide in-depth data on the photo-induced reactions, light-controlled processes, electrochemical characterization, or electrocatalytic potential of this specific compound.

General principles of photochemistry and electrochemistry can be applied to predict potential behaviors of this molecule based on its structural motifs—a benzyloxy group, a phenyl ring, and a methyl sulfide (B99878) group. The presence of the chromophoric benzyloxy and phenyl groups suggests potential for photo-induced reactions, possibly involving cleavage of the benzyl-oxygen bond or reactions involving the sulfur atom. Similarly, the sulfide moiety could be susceptible to electrochemical oxidation.

However, without specific experimental studies, any detailed discussion on reaction mechanisms, redox properties, or catalytic applications would be purely speculative. Authoritative and scientifically accurate content, including data tables and detailed research findings as requested, cannot be generated for "this compound" based on the currently accessible research landscape.

Further empirical research is required to elucidate the specific photochemical and electrochemical properties of this compound.

Conclusion and Future Research Directions

Summary of Key Findings and Research Gaps

The exploration of (2-(Benzyloxy)phenyl)(methyl)sulfane within scientific literature reveals a significant scarcity of dedicated research. While numerous studies focus on structurally related compounds, such as (2-(benzyloxy)phenyl)methanamine (B111105) derivatives and other substituted organosulfur compounds, direct investigation into the synthesis, properties, and applications of this compound remains notably absent. This absence represents a substantial research gap. The key finding is, therefore, the identification of this void in the current body of chemical knowledge. Without foundational studies, critical data on its spectroscopic signature, reactivity, and potential utility are unavailable.

Emerging Areas for Investigation of this compound

Given the lack of existing research, several emerging areas present fertile ground for the investigation of this compound. A primary and essential area is the development of a reliable and efficient synthetic route to the compound. Methodologies common in organosulfur chemistry, such as the S-arylation of thiols or nucleophilic substitution reactions, could be explored and optimized for this specific molecule.

Once synthesized, a thorough characterization of its physicochemical properties would be paramount. This includes detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) to establish a definitive structural fingerprint. Investigations into its thermal stability, solubility in various solvents, and crystalline structure would provide fundamental data for any future applications.

A particularly promising avenue for research lies in its potential as a precursor or intermediate in organic synthesis. The presence of the benzyloxy and methylthio groups on the same aromatic ring offers multiple sites for chemical modification. For instance, the methylthio group could be oxidized to a sulfoxide (B87167) or sulfone, potentially modulating the electronic properties and biological activity of the molecule. The benzyloxy group, a common protecting group, could be cleaved to reveal a phenol (B47542), opening pathways to a host of derivatives.

Furthermore, the exploration of its potential biological activities is a compelling direction. Many organosulfur compounds and molecules with a benzyloxy moiety exhibit interesting pharmacological properties. Screening this compound for activities such as enzyme inhibition, antimicrobial effects, or as a ligand for biological receptors could uncover novel therapeutic potential. For example, derivatives of (2-(benzyloxy)phenyl)methanamine have been investigated as potent and selective inhibitors of Coactivator-associated arginine methyltransferase 1 (CARM1), suggesting that related structures may also interact with biologically significant targets. nih.gov

Broader Impact on Organosulfur Chemistry and Related Fields

The study of this compound, while currently nascent, has the potential to contribute significantly to the broader field of organosulfur chemistry. The development of novel synthetic strategies for this compound could be applicable to the synthesis of other multifunctional aryl sulfides. Understanding the interplay between the benzyloxy and methylthio substituents on the reactivity and properties of the aromatic ring would provide valuable insights into substituent effects in organosulfur systems.

In medicinal chemistry, should this compound or its derivatives exhibit biological activity, it could lead to the development of new classes of therapeutic agents. The structural motif of a substituted phenyl sulfide (B99878) is present in various biologically active molecules, and expanding the chemical space around this core is a valuable endeavor.

In materials science, the unique combination of functional groups might be exploited in the design of new materials. For instance, sulfur-containing aromatic compounds can have interesting optical or electronic properties, and the benzyloxy group provides a handle for further polymerization or functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.